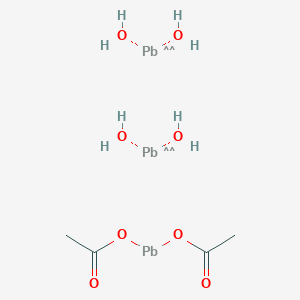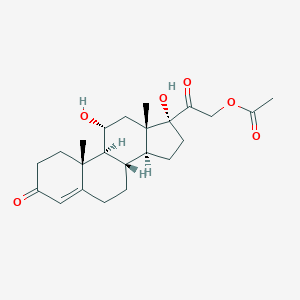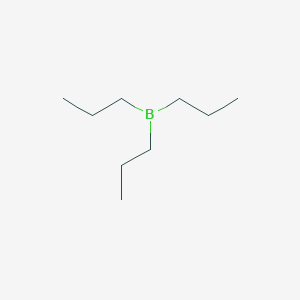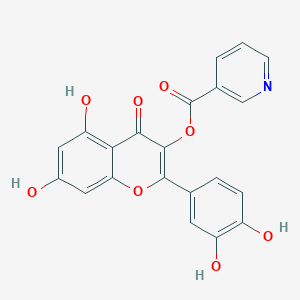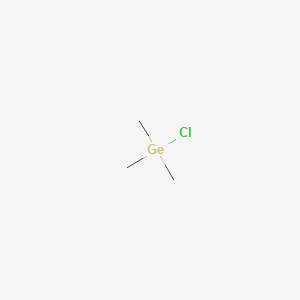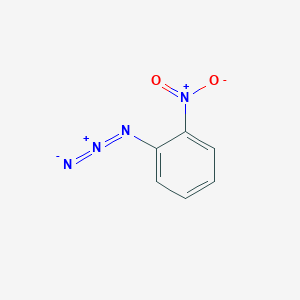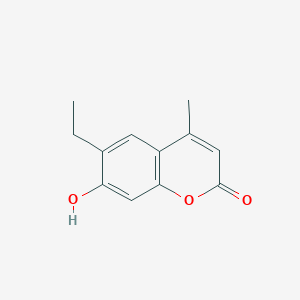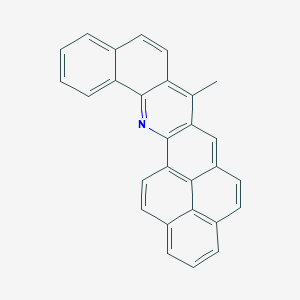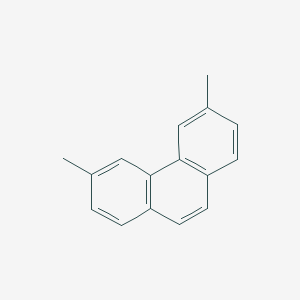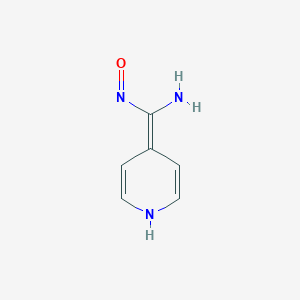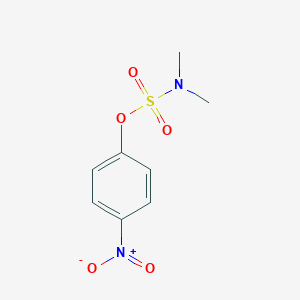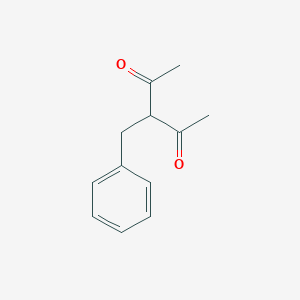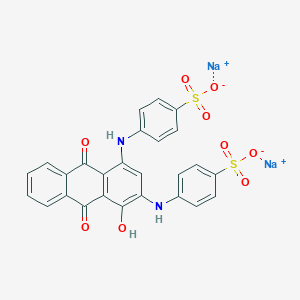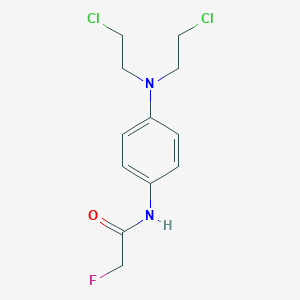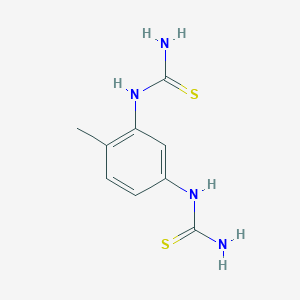
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research applications due to its unique properties.
作用機序
The mechanism of action of urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic reagents to form adducts. It can also act as a reducing agent, donating electrons to oxidizing agents.
生化学的および生理学的効果
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
One advantage of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its ease of synthesis. It can be synthesized using relatively simple reactions and is readily available. Additionally, it has a wide range of applications in organic synthesis and materials science.
One limitation of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its potential toxicity. It has not been extensively studied for its toxicity, so caution should be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-). One area of research could be focused on understanding its mechanism of action in more detail. Additionally, it could be used in the development of new materials with unique properties, such as conducting polymers or metal-organic frameworks. It could also be studied for its potential anti-cancer properties, with the goal of developing new cancer treatments. Finally, it could be used as a starting material for the synthesis of novel organic compounds with a wide range of applications.
Conclusion
In conclusion, urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a versatile chemical compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable tool in organic synthesis, materials science, and other fields. While its mechanism of action and potential toxicity are not fully understood, there are many potential future directions for research involving this compound.
合成法
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) can be synthesized by reacting 4-methyl-m-phenylenediamine with carbon disulfide and then treating the resulting product with hydrogen peroxide and urea. The reaction occurs in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.
科学的研究の応用
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has a wide range of scientific research applications. It is commonly used in the synthesis of novel organic compounds, such as thiourea derivatives. It is also used as a ligand in coordination chemistry and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used in the development of new materials, such as conducting polymers and metal-organic frameworks.
特性
CAS番号 |
1519-71-7 |
|---|---|
製品名 |
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio- |
分子式 |
C9H12N4S2 |
分子量 |
240.4 g/mol |
IUPAC名 |
[3-(carbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15) |
InChIキー |
FETGFQLLOXSXER-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C(N)S)N=C(N)S |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
その他のCAS番号 |
1519-71-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



